molecular formula C24H26N4OS B2869398 4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894035-24-6

4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2869398
CAS RN: 894035-24-6
M. Wt: 418.56
InChI Key: WYDIMPOYNGWVQJ-UHFFFAOYSA-N
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Description

“4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a compound with the molecular formula C24H26N4OS and a molecular weight of 418.56. It is a derivative of 1,2,4-triazole, a class of compounds known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as with other 1,2,4-triazole derivatives, likely involves a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure would need to be confirmed with techniques such as NMR or X-ray analysis .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves a series of reactions, including the reduction of similar structures and the determination of their crystal structures by single-crystal X-ray diffraction. These processes are critical for understanding the molecular configuration and potential applications of these compounds in various fields, including pharmacology and materials science (叶姣 et al., 2015).

Novel Polymeric Materials

The development of water-soluble poly(m-benzamide)s demonstrates the potential of incorporating such structures into polymeric materials. These polymers exhibit thermosensitivity in aqueous solutions, which could be leveraged in the design of smart materials for various applications, including drug delivery systems and responsive coatings (Ryuji Sugi et al., 2006).

Anticancer Activity

Research into the antitumor activities of similar thiazole derivatives highlights the potential of this compound in oncological applications. These studies focus on the synthesis of various compounds and their evaluation against cancer cell lines, providing a foundation for the development of new anticancer agents (B. Ravinaik et al., 2021).

Catalytic Applications

The use of thiazole derivatives in catalysis, particularly in facilitating chemical reactions such as the benzoin condensation, suggests potential applications in synthetic chemistry and industrial processes. This area of research explores the efficiency and novel mechanisms of catalysis that these compounds might offer (James H. Davis & K. J. Forrester, 1999).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, are known for their ability to interact with various biological targets through hydrogen bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, pain sensation, microbial growth, and tumor growth, among others .

Pharmacokinetics

The solubility of thiazole, a component of the compound, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

For example, the solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

properties

IUPAC Name

4-butyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-3-4-7-18-9-11-19(12-10-18)23(29)25-14-13-21-16-30-24-26-22(27-28(21)24)20-8-5-6-17(2)15-20/h5-6,8-12,15-16H,3-4,7,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDIMPOYNGWVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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